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Compound of Interest

Compound Name: 3-Indoleacetonitrile

Cat. No.: B1196911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Indoleacetonitrile (IAN), a key signaling molecule and synthetic intermediate. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3-Indoleacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 3-Indoleacetonitrile
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Chemical Shift
(δ) ppm

Multiplicity Assignment Solvent
Spectrometer
Frequency

8.26 br s N-H (Indole) CDCl₃ 399.65 MHz

7.56 d H-4 CDCl₃ 89.56 MHz

7.41 d H-7 CDCl₃ 399.65 MHz

7.23 m Aromatic H CDCl₃ 90 MHz

7.18 t H-6 CDCl₃ 399.65 MHz

7.13 t H-5 CDCl₃ 399.65 MHz

7.07 s H-2 CDCl₃ 399.65 MHz

3.78 s -CH₂-CN CDCl₃ 89.56 MHz

3.42 s -CH₂-CN CDCl₃ 399.65 MHz

d: doublet, t: triplet, m: multiplet, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data of 3-Indoleacetonitrile
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Chemical Shift (δ)
ppm

Assignment Solvent
Spectrometer
Frequency

136.3 C-7a CDCl₃ 25.16 MHz

127.0 C-3a CDCl₃ 25.16 MHz

124.1 C-2 CDCl₃ 25.16 MHz

122.6 C-6 CDCl₃ 25.16 MHz

120.1 C-5 CDCl₃ 25.16 MHz

118.5 C-4 CDCl₃ 25.16 MHz

117.6 -CN CDCl₃ 25.16 MHz

111.6 C-7 CDCl₃ 25.16 MHz

107.5 C-3 CDCl₃ 25.16 MHz

18.2 -CH₂-CN CDCl₃ 25.16 MHz

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 3-Indoleacetonitrile

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium N-H stretch (Indole)

~3050 Medium Aromatic C-H stretch

~2920 Weak Aliphatic C-H stretch

~2250 Strong C≡N stretch (Nitrile)

~1600, ~1450 Medium-Strong
Aromatic C=C skeletal

vibrations

~740 Strong
C-H out-of-plane bending

(ortho-disubstituted)
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Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 3-Indoleacetonitrile

m/z Relative Intensity (%) Assignment

156 81.7 [M]⁺ (Molecular Ion)

155 100.0 [M-H]⁺

130 48.3 [M-CN]⁺

129 14.5 [M-HCN]⁺

128 14.2

102 9.5

77 11.7 [C₆H₅]⁺

Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation: A sample of 5-25 mg of 3-Indoleacetonitrile is dissolved in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard. The solution is transferred to a clean, dry 5 mm NMR tube. To ensure

homogeneity, the sample can be gently vortexed. If any solid particles are present, the solution

should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR

tube.

2.1.2. Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 90 MHz, 399.65 MHz, or a similar field strength.

For ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio. The spectral width is set to encompass all proton signals, typically from

0 to 10 ppm.
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For ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans is usually

required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The spectral width

is set to cover the range of carbon chemical shifts, generally from 0 to 200 ppm.

2.1.3. Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to

obtain the spectrum. The spectrum is then phase-corrected and the baseline is corrected. The

chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual

solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation: For a solid sample like 3-Indoleacetonitrile, the Attenuated Total

Reflectance (ATR) technique is commonly used, requiring minimal sample preparation. A small

amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet

can be prepared by grinding a small amount of the sample with dry potassium bromide (KBr)

and pressing the mixture into a thin, transparent disk. For solution-state IR, the sample is

dissolved in a suitable solvent (e.g., chloroform) and placed in a liquid cell.

2.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or the pure solvent) is

recorded first and automatically subtracted from the sample spectrum. The spectrum is typically

scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

2.2.3. Data Analysis: The resulting spectrum of transmittance or absorbance versus

wavenumber is analyzed to identify the characteristic absorption bands corresponding to the

different functional groups present in the molecule.

Mass Spectrometry (MS)
2.3.1. Sample Preparation: A dilute solution of 3-Indoleacetonitrile is prepared in a volatile

organic solvent such as methanol or acetonitrile. The concentration is typically in the range of

1-10 µg/mL.

2.3.2. Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often

coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS). For direct infusion, the sample solution is introduced into the
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ion source. Electron Ionization (EI) is a common ionization technique for this type of molecule.

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

2.3.3. Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The

molecular ion peak ([M]⁺) provides the molecular weight of the compound. The fragmentation

pattern, which consists of peaks at lower m/z values, provides structural information about the

molecule.

Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between the different techniques.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Indoleacetonitrile: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196911#spectroscopic-data-of-3-indoleacetonitrile-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

